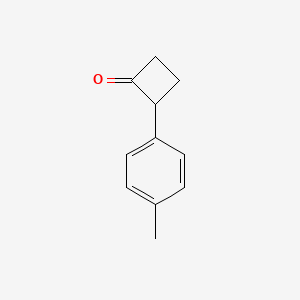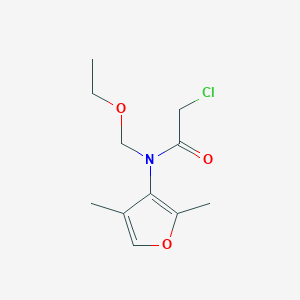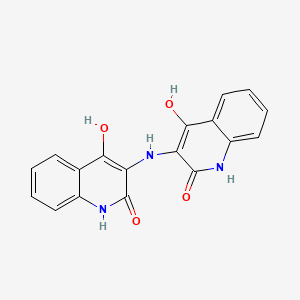![molecular formula C16H12O5 B14394606 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid CAS No. 89527-35-5](/img/structure/B14394606.png)
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid typically involves the reaction of 2,4-dihydroxybenzoic acid with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of biological molecules. The benzoyl and propenoic acid moieties can interact with cellular pathways, modulating processes like inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dihydroxybenzoyl)benzoic acid
- 2-Propenoic acid, 3-[4-(2,4-dihydroxybenzoyl)phenyl]
Uniqueness
3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and benzoyl groups in conjunction with the propenoic acid moiety allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
89527-35-5 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3-[2-(2,4-dihydroxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12O5/c17-11-6-7-13(14(18)9-11)16(21)12-4-2-1-3-10(12)5-8-15(19)20/h1-9,17-18H,(H,19,20) |
InChI Key |
LCVLMENHMFQHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


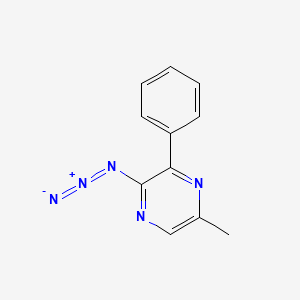
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
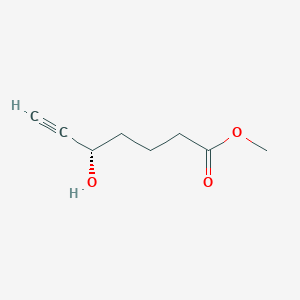
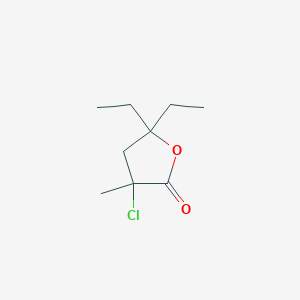
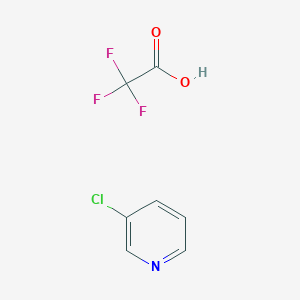
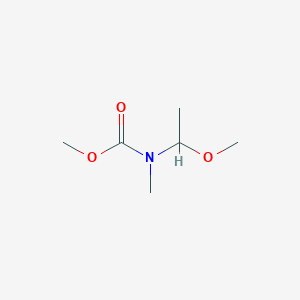
![2-[(5-Bromopyridin-2-yl)oxy]-N-ethylethan-1-amine](/img/structure/B14394576.png)

